![molecular formula C14H13BrN2O2 B6259401 N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide CAS No. 218456-05-4](/img/no-structure.png)
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the phenyl group, and the attachment of the carboxamide group. The bromoethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridine), a carboxamide group, and a bromoethyl group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. The bromine atom on the bromoethyl group makes it a good leaving group, meaning it could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide involves the reaction of 2-phenoxypyridine-3-carboxylic acid with 2-bromoethylamine hydrobromide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.", "Starting Materials": [ "2-phenoxypyridine-3-carboxylic acid", "2-bromoethylamine hydrobromide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 2-phenoxypyridine-3-carboxylic acid (1.0 equiv) and 2-bromoethylamine hydrobromide (1.2 equiv) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in dry dichloromethane and add thionyl chloride (1.2 equiv) dropwise with stirring at 0°C.", "Step 5: Stir the reaction mixture at room temperature for 24 hours and then evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide as a white solid." ] } | |
CAS RN |
218456-05-4 |
Product Name |
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide |
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.2 |
Purity |
85 |
Origin of Product |
United States |
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